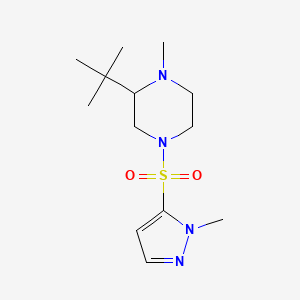
2-Tert-butyl-1-methyl-4-(2-methylpyrazol-3-yl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-1-methyl-4-(2-methylpyrazol-3-yl)sulfonylpiperazine is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a methyl group, and a sulfonyl group attached to a 2-methylpyrazol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-methyl-4-(2-methylpyrazol-3-yl)sulfonylpiperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine as a starting material.
Introduction of the Tert-butyl Group: This can be achieved via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Methyl Group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Coupling with 2-Methylpyrazole: The final step involves coupling the sulfonylated piperazine with 2-methylpyrazole, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and tert-butyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring and the pyrazole moiety can undergo various substitution reactions, such as nucleophilic substitution with halides or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, and nitrating agents for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced forms with sulfide or thiol groups.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Tert-butyl-1-methyl-4-(2-methylpyrazol-3-yl)sulfonylpiperazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a ligand for studying enzyme interactions or as a scaffold for designing new drugs. Its structural features make it a candidate for binding to specific biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects. The sulfonyl group and pyrazole moiety are common in many pharmacologically active compounds, suggesting possible applications in drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-1-methyl-4-(2-methylpyrazol-3-yl)sulfonylpiperazine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds or ionic interactions, while the pyrazole ring might engage in π-π stacking or coordinate with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butyl-1-methyl-4-(2-methylpyrazol-3-yl)piperazine: Lacks the sulfonyl group, which may affect its reactivity and binding properties.
2-Tert-butyl-1-methyl-4-(2-chloropyrazol-3-yl)sulfonylpiperazine: The chloro group could introduce different reactivity and potential for further functionalization.
2-Tert-butyl-1-methyl-4-(2-methylpyrazol-3-yl)sulfonylmorpholine: Replacing the piperazine ring with a morpholine ring could alter the compound’s pharmacokinetic properties.
Uniqueness
The presence of both the sulfonyl group and the 2-methylpyrazole moiety in 2-Tert-butyl-1-methyl-4-(2-methylpyrazol-3-yl)sulfonylpiperazine makes it unique compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Propriétés
IUPAC Name |
2-tert-butyl-1-methyl-4-(2-methylpyrazol-3-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S/c1-13(2,3)11-10-17(9-8-15(11)4)20(18,19)12-6-7-14-16(12)5/h6-7,11H,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTCPODWIXFNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCN1C)S(=O)(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
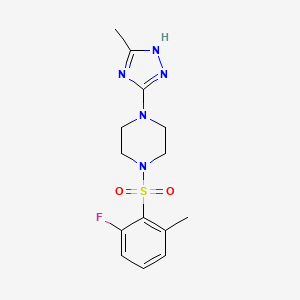
![2-(4-chlorophenyl)-N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]ethanesulfonamide](/img/structure/B6982890.png)
![N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide](/img/structure/B6982906.png)
![1-[2-(2-Fluorophenyl)ethylsulfonyl]-4,4-dimethoxypiperidin-3-ol](/img/structure/B6982910.png)
![1-Ethyl-3-methyl-1-propan-2-yl-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B6982923.png)

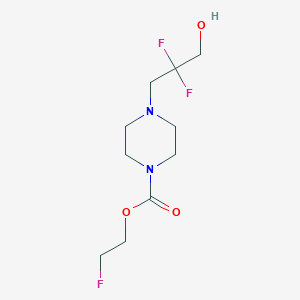
![5-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6982937.png)
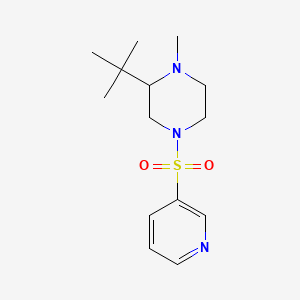
![5-chloro-1,3-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyrazole-4-sulfonamide](/img/structure/B6982957.png)
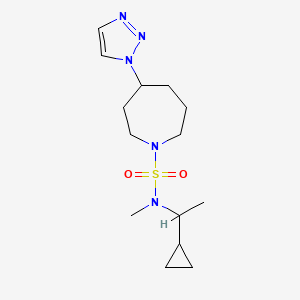
![1-Ethyl-1-propan-2-yl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B6982966.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyridine-3-sulfonamide](/img/structure/B6982972.png)
![1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B6982976.png)
